Cas no 1805066-85-6 (2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile)

2-(ジフルオロメチル)-5-メチル-3-ニトロピリジン-6-アセトニトリルは、高純度の有機化合物で、主に医薬品中間体や農薬合成に使用される。分子内にジフルオロメチル基とニトロ基を有し、高い反応性と選択性を示すことが特徴である。特に、フッ素原子の導入により、代謝安定性や脂溶性の向上が期待できる。アセトニトリル部位はさらなる官能基変換のための有用な反応点を提供する。この化合物は精密有機合成において、複雑な分子骨格構築の際の重要な構築ブロックとして活用可能である。

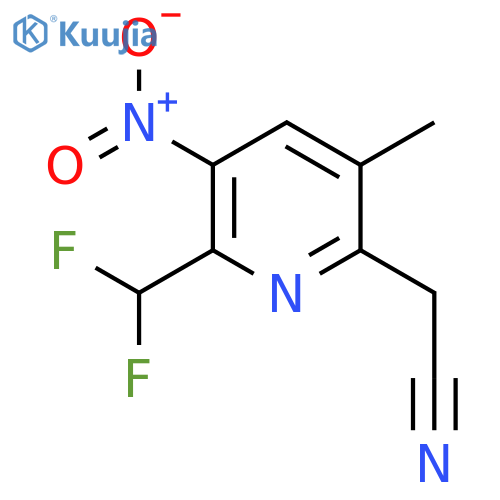

1805066-85-6 structure

商品名:2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile

CAS番号:1805066-85-6

MF:C9H7F2N3O2

メガワット:227.167588472366

CID:4897174

2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile

-

- インチ: 1S/C9H7F2N3O2/c1-5-4-7(14(15)16)8(9(10)11)13-6(5)2-3-12/h4,9H,2H2,1H3

- InChIKey: YYHNSSJOHPFLPZ-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C=C(C)C(CC#N)=N1)[N+](=O)[O-])F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 310

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 82.5

2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029018339-500mg |

2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile |

1805066-85-6 | 95% | 500mg |

$1,802.95 | 2022-04-01 | |

| Alichem | A029018339-1g |

2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile |

1805066-85-6 | 95% | 1g |

$3,126.60 | 2022-04-01 | |

| Alichem | A029018339-250mg |

2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile |

1805066-85-6 | 95% | 250mg |

$989.80 | 2022-04-01 |

2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile 関連文献

-

Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1805066-85-6 (2-(Difluoromethyl)-5-methyl-3-nitropyridine-6-acetonitrile) 関連製品

- 57707-64-9(2-azidoacetonitrile)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量